Methyl 3-bromo-2-isopropoxybenzoate
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Overview
Description
Methyl 3-bromo-2-isopropoxybenzoate is an organic compound with the molecular formula C11H13BrO3 and a molecular weight of 273.13 g/mol . It is a derivative of benzoic acid and features a bromine atom at the 3-position and an isopropoxy group at the 2-position on the benzene ring, with a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-isopropoxybenzoate typically involves the esterification of 3-bromo-2-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 3-bromo-2-isopropoxybenzyl alcohol.
Hydrolysis: 3-bromo-2-isopropoxybenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2-isopropoxybenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: As a building block for the synthesis of potential drug candidates.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-isopropoxybenzoate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.
Methyl 3-chloro-2-isopropoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Methyl 3-bromo-2-isopropoxybenzoate is unique due to the presence of both a bromine atom and an isopropoxy group on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-bromo-2-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-8(11(13)14-3)5-4-6-9(10)12/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCNYRLTAEXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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